Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate is an organic compound with the molecular formula C14H20N2O4. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a carbamate moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate moiety through the reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-hydroxypyridin-2-yl)ethylcarbamate
- Tert-butyl 2-(5-hydroxypyridin-2-yl)ethylcarbamate
- Tert-butyl 2-(4-acetylpyridin-2-yl)ethylcarbamate
Uniqueness
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-acetyl-4-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)11-8-16-10(7-12(11)18)5-6-15-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,15,19)(H,16,18) |
InChI Key |
ZTAZVVWCKOBLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=CC1=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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